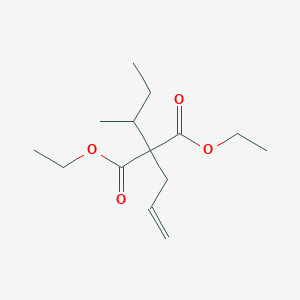

diethyl 2-allyl-2-(sec-butyl)malonate

Description

Diethyl 2-allyl-2-(sec-butyl)malonate is a malonate ester derivative characterized by two distinct substituents: an allyl group (CH₂=CHCH₂–) and a sec-butyl group (CH(CH₂CH₃)CH₂–) at the central carbon of the malonate backbone. Its molecular formula is C₁₄H₂₂O₅, with a molecular weight of 270.32 g/mol (derived from similar structures in ). This compound is primarily utilized in organic synthesis as a precursor for catalytic transformations, such as ring-closing metathesis (RCM) and cyclization reactions, due to its ability to participate in olefin and alkyne activation processes .

The allyl group provides π-bond reactivity for cross-metathesis or cycloaddition, while the branched sec-butyl group introduces steric bulk, influencing reaction selectivity and transition-state geometries . For example, in gold-catalyzed cyclizations, sterically demanding substituents like sec-butyl enhance selectivity for five-membered ring formation over larger rings .

Properties

CAS No. |

59726-41-9 |

|---|---|

Molecular Formula |

C14H24O4 |

Molecular Weight |

256.34 g/mol |

IUPAC Name |

diethyl 2-butan-2-yl-2-prop-2-enylpropanedioate |

InChI |

InChI=1S/C14H24O4/c1-6-10-14(11(5)7-2,12(15)17-8-3)13(16)18-9-4/h6,11H,1,7-10H2,2-5H3 |

InChI Key |

ZNYGTDDZIDSICN-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C(CC=C)(C(=O)OCC)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

diethyl 2-allyl-2-(sec-butyl)malonate can be synthesized through the alkylation of diethyl malonate. The process involves the following steps:

Formation of Enolate Ion: Diethyl malonate is treated with a strong base such as sodium ethoxide (NaOEt) to form a resonance-stabilized enolate ion.

Alkylation: The enolate ion undergoes alkylation with allyl bromide and sec-butyl bromide in a sequential manner.

Industrial Production Methods

Industrial production of diethyl allyl(sec-butyl)malonate follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Reactors: Utilizing batch or continuous reactors to ensure efficient mixing and reaction control.

Purification: The product is purified through distillation or recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

diethyl 2-allyl-2-(sec-butyl)malonate undergoes various chemical reactions, including:

Alkylation: The compound can be further alkylated at the α-position using alkyl halides.

Hydrolysis and Decarboxylation: Upon heating with aqueous hydrochloric acid, the ester groups undergo hydrolysis followed by decarboxylation to yield substituted carboxylic acids.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents may vary.

Common Reagents and Conditions

Bases: Sodium ethoxide (NaOEt), lithium diisopropylamide (LDA)

Alkyl Halides: Allyl bromide, sec-butyl bromide

Acids: Hydrochloric acid (HCl)

Major Products

Substituted Carboxylic Acids: Formed through hydrolysis and decarboxylation.

Dialkylated Malonates: Resulting from further alkylation reactions.

Scientific Research Applications

diethyl 2-allyl-2-(sec-butyl)malonate finds applications in various scientific research fields:

Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

Materials Science: Utilized in the development of novel materials and coatings.

Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.

Mechanism of Action

The mechanism of action of diethyl allyl(sec-butyl)malonate involves its ability to form enolate ions, which can then participate in nucleophilic substitution reactions. The enolate ion acts as a nucleophile, attacking electrophilic centers in alkyl halides to form new carbon-carbon bonds . This mechanism is crucial for its role in organic synthesis and industrial applications.

Comparison with Similar Compounds

Table 1: Structural Comparison of this compound and Analogous Compounds

Catalytic Activity and Selectivity

Ring-Closing Metathesis (RCM)

- This compound exhibits moderate RCM reactivity compared to diethyl 2,2-diallylmalonate, which undergoes rapid cyclization due to dual allyl groups (Eq. 1 in ). The sec-butyl group increases steric hindrance, slowing catalyst turnover but improving product purity .

- In contrast, diethyl 2-allyl-2-(prop-2-ynyl)malonate demonstrates superior selectivity (90% for five-membered rings) in gold-catalyzed cyclizations, attributed to the propargyl group's electronic activation (Table 1 in ) .

Ring-Opening Metathesis Polymerization (ROMP)

- Diethyl 2-(2-methylallyl)-2-(3-methylbut-2-enyl)malonate (SI 2 in ) shows slower ROMP kinetics than the target compound, as its bulkier substituents hinder catalyst accessibility. However, this results in higher control over polymer molecular weight distributions .

Steric and Electronic Effects

- Steric Hindrance : The sec-butyl group in this compound provides greater steric shielding than linear alkyl chains (e.g., propyl or butyl), reducing side reactions in crowded catalytic environments .

- Electronic Modulation : Allyl and propargyl substituents enhance electron density at the malonate core, facilitating oxidative additions in transition-metal catalysis. For example, propargyl groups in diethyl 2-allyl-2-(prop-2-ynyl)malonate enable efficient gold(I)-catalyzed cyclizations via π-activation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.